N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine
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Overview
Description
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine is a compound that features both an imidazole and a pyridine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound is similar in structure but lacks the pyridine ring.
3-(1H-Imidazol-1-yl)propylamine: This compound also lacks the pyridine ring and is used as a building block in organic synthesis.
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C11H14N4/c1-2-5-13-11(4-1)14-6-3-8-15-9-7-12-10-15/h1-2,4-5,7,9-10H,3,6,8H2,(H,13,14) |
InChI Key |
OLEOZVDSNPMANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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